molecular formula C11H22N2S B2578952 N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 379729-45-0

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2578952
CAS RN: 379729-45-0
M. Wt: 214.37
InChI Key: USSUVJMMDUZVBR-UHFFFAOYSA-N
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Description

“N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C12H24N2S . It’s also known as TAK-242.


Molecular Structure Analysis

The molecular structure of “N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The average mass of “N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” is 228.397 Da, and its monoisotopic mass is 228.166016 Da . More detailed physical and chemical properties would require experimental determination or computational prediction.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Thiazole derivatives have been explored for their unique chemical properties and synthetic applications. For instance, the synthesis of hindered tetrapeptides using Bts-protected amino acid chlorides demonstrates the efficiency of coupling and methylation steps, which are crucial for producing complex organic molecules such as cyclosporin subunits. This method emphasizes the role of thiazole derivatives in facilitating challenging synthetic routes in organic chemistry (Vedejs & Kongkittingam, 2000).

Molecular and Electronic Structure Analysis

  • The molecular and electronic structure of thiazol-2-amine derivatives has been a subject of experimental and theoretical investigation, providing insights into their conformational flexibility, vibrational frequencies, and frontier molecular orbitals. Such studies are essential for understanding the electronic properties and reactivity of these compounds, which are relevant for designing materials and drugs with specific functions (Özdemir et al., 2009).

Biological Applications

  • Thiazole derivatives have been synthesized and evaluated for their biological activities, such as inducing apoptosis and acting as anti-infective agents. Research in this area demonstrates the potential of thiazole compounds in developing new therapeutic agents with specific biological activities (Bansal et al., 2020).
  • Additionally, thiazole compounds have been identified as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. Such findings highlight the therapeutic potential of thiazole derivatives in treating inflammatory conditions and other diseases (Suh et al., 2012).

Catalysis and CO2 Utilization

  • Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This research illustrates the application of thiazole derivatives in catalysis and sustainable chemistry, showcasing their role in utilizing CO2 for synthesizing valuable chemicals (Das et al., 2016).

properties

IUPAC Name

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-3-10(2)6-4-5-7-12-11-13-8-9-14-11/h10H,3-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSUVJMMDUZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCNC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine

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